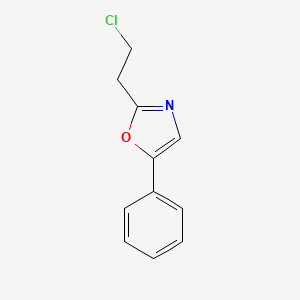
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Vue d'ensemble
Description
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole (CMTF) is a synthetic organic compound belonging to the thiazole family. It is a colorless, low volatility liquid that is soluble in most organic solvents. CMTF has a wide range of applications in the chemical, pharmaceutical, and agricultural industries due to its unique properties.
Applications De Recherche Scientifique
1. Synthesis of 2-Trifluoromethyl Chromenes
- Application Summary : The compound is used in the synthesis of diversely substituted 2-trifluoromethyl chromenes .
- Methods of Application : The synthesis process involves the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. This process proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
- Results or Outcomes : This methodology exhibits good functional group tolerance, and derivatization of the 2-trifluoromethyl chromene product resulted in other valuable scaffolds .
2. Radical Trifluoromethylation
- Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application : This application involves the trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
3. Trifluoromethyl Ketones
- Application Summary : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Methods of Application : The synthesis of TFMKs involves various methods, each with its own set of conditions and reactants .
- Results or Outcomes : TFMKs have been used as key intermediates in medicinal chemistry .
4. Transition Metal-Mediated Trifluoromethylation
- Application Summary : The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs .
- Methods of Application : This involves the construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .
- Results or Outcomes : The use of transition metals has allowed for more efficient and diverse methods of trifluoromethylation .
5. C–F Bond Functionalization
- Application Summary : The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .
- Methods of Application : The study involves the activation of the C–F bond in organic synthesis .
- Results or Outcomes : This research could lead to the development of new methods for the synthesis of diverse fluorinated compounds .
6. Trifluoromethylation Reactions
- Application Summary : The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs .
- Methods of Application : This involves the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDOORESQIZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
CAS RN |
1060815-98-6 | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)




![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)


amine](/img/structure/B1454039.png)